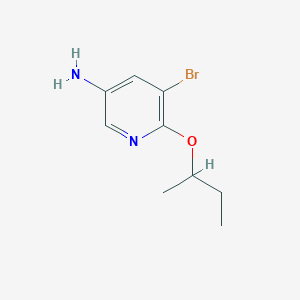![molecular formula C14H24N2O3 B15240504 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one is a chemical compound with the molecular formula C14H24N2O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Boc protecting group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one can undergo various chemical reactions, including:
Substitution reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Oxidation and reduction reactions: The compound can participate in redox reactions, depending on the functional groups present.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Oxidation: Depending on the specific reaction, oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can convert ketones to alcohols or amines to their corresponding reduced forms.
Scientific Research Applications
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Boc-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane
- 2-Boc-2,9-diazaspiro[5.5]undecane
- 3-Boc-9-oxo-3-azaspiro[5.5]undecane
Uniqueness
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 6-oxo-2,7-diazaspiro[4.6]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(10-16)6-4-5-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17) |
InChI Key |
YWOASUPINPXRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)
![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)
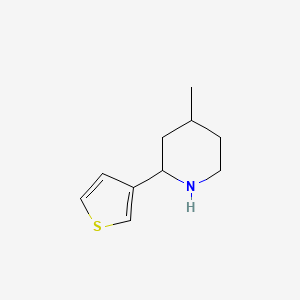
![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)
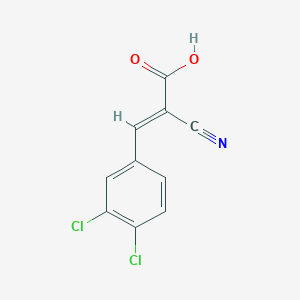
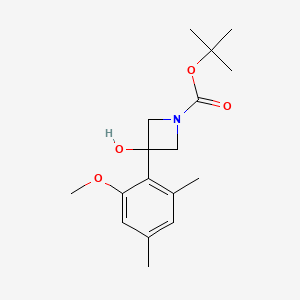
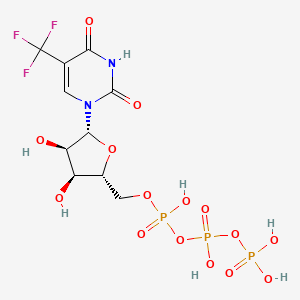
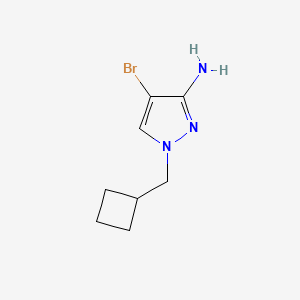
![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)
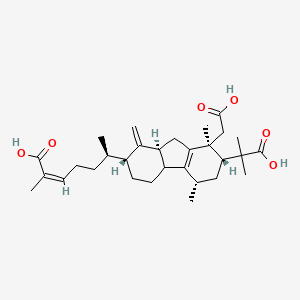
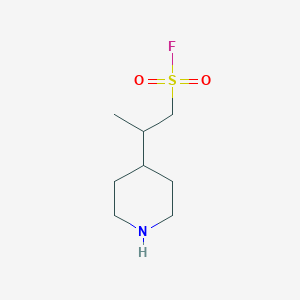
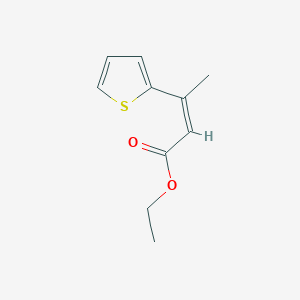
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
